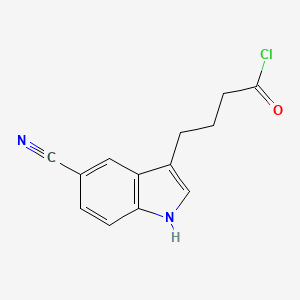
Viladozone Acetyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viladozone Acetyl Chloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of Viladozone Acetyl Chloride involves several steps. One of the synthetic routes includes the use of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. The intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is synthesized via diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. Another intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is generated via aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine. Finally, this compound is obtained via nucleophilic substitution of the above two key intermediates by treatment with Et3N/K2CO3 .
Chemical Reactions Analysis
Viladozone Acetyl Chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include Et3N, K2CO3, and Pd/C. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically result in the replacement of the chloride group with other nucleophiles .
Scientific Research Applications
Viladozone Acetyl Chloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of major depressive disorder. Industrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Viladozone Acetyl Chloride involves the inhibition of serotonin reuptake in the central nervous system. It also acts as a partial agonist of 5-HT1A receptors. This dual action increases serotonin levels in the brain, which is associated with its antidepressant effects. The exact molecular targets and pathways involved in its action are still being studied .
Comparison with Similar Compounds
Viladozone Acetyl Chloride is unique in its dual action as a serotonin reuptake inhibitor and a partial agonist of 5-HT1A receptors. Similar compounds include Trintellix (vortioxetine) and Vraylar (cariprazine), which also target serotonin pathways but have different mechanisms of action and therapeutic profiles .
Biological Activity
Vilazodone acetyl chloride is a derivative of vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This compound has garnered attention for its potential therapeutic applications in treating major depressive disorder (MDD) and other mood disorders. Understanding its biological activity is crucial for evaluating its efficacy and safety.
Vilazodone's primary mechanism involves the inhibition of serotonin reuptake, which increases serotonin levels in the synaptic cleft. Additionally, its partial agonism at the 5-HT1A receptor modulates serotonergic signaling, potentially leading to improved mood and reduced anxiety symptoms .
Key Mechanisms:
- Serotonin Reuptake Inhibition : Increases serotonin availability in the brain.
- 5-HT1A Receptor Partial Agonism : Modulates serotonin neurotransmission, impacting mood and anxiety.
Pharmacokinetics
The pharmacokinetic profile of vilazodone shows that it has an absolute bioavailability of approximately 72% when taken with food, which significantly enhances its absorption. The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2C19 and CYP2D6 .
Table 1: Pharmacokinetic Properties of Vilazodone
| Property | Value |
|---|---|
| Absolute Bioavailability | ~72% |
| Tmax (median) | 4-5 hours |
| Half-life (T1/2) | ~25 hours |
| Protein Binding | 96-99% |
| Metabolism | Primarily CYP3A4 |
| Excretion | ~85% in urine and feces |
Clinical Efficacy
Clinical studies have demonstrated that vilazodone is effective in treating MDD. A randomized controlled trial involving 481 adults showed that patients receiving vilazodone experienced significant improvements in depression scores compared to those receiving a placebo .
Key Findings:
- Response Rate : 44% of vilazodone-treated patients showed a response compared to 30% in the placebo group (P = .002).
- Common Adverse Effects : Diarrhea (31%), nausea (26%), and headache (13%) were reported more frequently in the vilazodone group than in placebo .
Case Studies
Several case studies have highlighted the effects of vilazodone in various populations. For instance, a study examining accidental exposure in toddlers indicated that vilazodone did not cross-react with common drug screening assays, suggesting its specific metabolic pathway may reduce the risk of false positives in drug tests .
Safety Profile
The safety profile of vilazodone is generally favorable, with most adverse effects being mild to moderate. However, gastrointestinal side effects such as diarrhea and nausea are more prevalent compared to other SSRIs. Long-term safety data remains limited but suggests that vilazodone may have a lower risk of addiction compared to traditional SSRIs due to its unique action on the 5-HT1A receptor .
Properties
Molecular Formula |
C13H11ClN2O |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-(5-cyano-1H-indol-3-yl)butanoyl chloride |
InChI |
InChI=1S/C13H11ClN2O/c14-13(17)3-1-2-10-8-16-12-5-4-9(7-15)6-11(10)12/h4-6,8,16H,1-3H2 |
InChI Key |
XTAAVTZYSKGKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















